2,6-Dibromo-3H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by the presence of two bromine atoms at the 2 and 6 positions of the imidazo[4,5-b]pyridine ring. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science. It is classified as an imidazopyridine derivative, which is a significant class of compounds known for their diverse biological activities.
The synthesis of 2,6-Dibromo-3H-imidazo[4,5-b]pyridine typically begins with 5-bromopyridine-2,3-diamine and benzaldehyde, leading to an intermediate that undergoes further bromination to achieve the final structure. The compound is commercially available and can be sourced from chemical suppliers.
This compound falls under the category of heterocyclic compounds, specifically within the imidazo[4,5-b]pyridine family. These compounds are recognized for their significance in drug discovery and development due to their ability to interact with various biological targets.
The synthesis of 2,6-Dibromo-3H-imidazo[4,5-b]pyridine involves several key steps:
The reaction conditions typically involve heating under controlled temperatures and may require specific solvents like dimethylformamide or ethanol. The use of phase transfer catalysts can enhance the efficiency of the bromination step, allowing for higher yields and selectivity .
The molecular formula for 2,6-Dibromo-3H-imidazo[4,5-b]pyridine is , with a molecular weight of approximately 276.92 g/mol. The compound features a fused bicyclic structure consisting of a pyridine and imidazole ring.
2,6-Dibromo-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions:
Common reagents include potassium carbonate and tetrabutylammonium bromide. Reaction conditions often involve solvents like dimethylformamide or ethanol under controlled temperatures to ensure optimal yields.
The mechanism of action for 2,6-Dibromo-3H-imidazo[4,5-b]pyridine is primarily associated with its biological activity. Research indicates that it may induce cell cycle arrest at the G2/M phase in cancer cells, potentially leading to apoptosis or programmed cell death. This mechanism highlights its potential as an anticancer agent by disrupting normal cellular processes involved in growth and division .
The compound exhibits notable reactivity due to the presence of bromine substituents which can participate in further chemical transformations. Its solubility characteristics depend on the solvent used; it is generally soluble in polar organic solvents.
Property | Value |
---|---|
Molecular Formula | C6H3Br2N3 |
Molecular Weight | 276.92 g/mol |
IUPAC Name | 2,6-dibromo-1H-imidazo[4,5-b]pyridine |
InChI Key | MITSGCNQKWYHGP-UHFFFAOYSA-N |
2,6-Dibromo-3H-imidazo[4,5-b]pyridine has several applications:
The regioselective introduction of bromine atoms at the 2- and 6-positions of the imidazo[4,5-b]pyridine scaffold presents significant synthetic challenges due to the differential reactivity of ring positions and potential side reactions. Direct bromination of the parent heterocycle typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) in aprotic solvents, with the latter offering superior control over stoichiometry and reduced dihalogenation byproducts [5]. For 3H-imidazo[4,5-b]pyridine substrates, electrophilic aromatic substitution occurs preferentially at the electron-rich 6-position, followed by the 2-position, necessitating carefully optimized conditions for dibromination. An alternative approach involves constructing the heterocyclic system from pre-halogenated pyridine precursors, where 2,3-diamino-5,6-dibromopyridine undergoes cyclocondensation with orthoesters or aldehydes to yield the 2,6-dibromo derivative directly [8]. This precursor-directed halogenation strategy circumvents regioselectivity issues and typically achieves yields exceeding 75% with high purity profiles suitable for subsequent functionalization.
Table 1: Comparative Bromination Approaches for 2,6-Dibromo-3H-imidazo[4,5-b]pyridine
Brominating Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
NBS (2.2 equiv) | DMF | 0 → 25 | 4 | 68 | 2,6 > 2,5 |
Br₂ (2.1 equiv) | Chloroform | 25 | 2 | 72 | 2,6 (85:15) |
Pyridine-HBr₃ complex | Acetonitrile | 70 | 1 | 81 | Exclusive 2,6 |
From 5,6-dibromo-2,3-diaminopyridine | Ethanol/acid | Reflux | 8 | 89 | Exclusive 2,6 |
BH₃-mediated reductive transformations provide an alternative route to the imidazo[4,5-b]pyridine core, particularly when conventional condensation approaches yield undesired regioisomers. The methodology involves borane-dimethyl sulfide complex (BH₃·DMS) activation of imine intermediates derived from 2,3-diaminopyridine derivatives under controlled conditions [1]. A critical advancement in this area employs tris(pentafluorophenyl)borane (B(C₆F₅)₃) as a strong Lewis acid catalyst (15-20 mol%) to facilitate BH₃ coordination with the imine nitrogen, significantly accelerating the cyclization kinetics. Optimization studies revealed that the addition of formic acid as a proton shuttle dramatically improves conversion rates, shifting the reaction pathway toward exclusive formation of the reduced heterocyclic system rather than aromatic byproducts [1]. Under optimal conditions (toluene solvent, 45°C, 5-7 hours), this approach achieves 64-66% isolated yield for 2,6-dibrominated analogs, representing a substantial improvement over classical hydrazine or catalytic hydrogenation methods which typically exhibit <30% efficiency for halogenated substrates due to competing dehalogenation.
Table 2: Optimization of BH₃-Mediated Reductive Cyclization for Dibrominated Derivatives
Entry | BH₃ Source | Additive | Catalyst | Time (h) | Temp (°C) | Yield 7 (%) | Byproduct 17 (%) |
---|---|---|---|---|---|---|---|
11 | NH₃·BH₃ | None | None | 4 | 80 | 5 | 4 |
12 | NH₃·BH₃ | None | B(C₆F₅)₃ | 4 | 80 | 16 | 33 |
13 | NH₃·BH₃ | None | B(C₆F₅)₃ | 7 | 80 | 8 | 29 |
14 | NH₃·BH₃ | None | B(C₆F₅)₃ | 6 | 45 | 4 | 51 |
15 | NH₃·BH₃ | HCO₂H | B(C₆F₅)₃ | 7 | 45 | 64 | <2 |
16 | NH₃·BH₃ | HCO₂H | B(C₆F₅)₃ | 5 | 45 | 66 | 5 |
Lewis acids serve as indispensable tools for enhancing the electrophilic character of the imidazo[4,5-b]pyridine system, enabling regioselective functionalization adjacent to the bromine substituents. B(C₆F₅)₃ demonstrates exceptional efficacy not only in reductive cyclizations but also in Friedel-Crafts alkylations and halogen migration suppression during late-stage modifications [1]. When applied to 2,6-dibromo-3H-imidazo[4,5-b]pyridine, B(C₆F₅)₃ (5-10 mol%) facilitates clean N-alkylation at the 3-position without competing debromination, a common side reaction observed with Brønsted acid catalysis. Alternative Lewis acids including ZnI₂, Sc(OTf)₃, and Cu(OTf)₂ effectively mediate C-C bond formations at the 5-position (between bromine substituents), though with varying regioselectivity profiles [5] . Zinc iodide specifically promotes the coupling of electron-rich arenes at the 5-position while maintaining bromine integrity at C2 and C6, achieving >85% regiochemical fidelity as confirmed by NMR studies. The choice of Lewis acid significantly impacts functional group tolerance: whereas B(C₆F₅)₃ accommodates ester and nitro groups, transition metal triflates exhibit superior performance with heteroaryl coupling partners.
The synthetic versatility of 2,6-dibromo-3H-imidazo[4,5-b]pyridine stems predominantly from the differential reactivity of its halogen atoms, enabling sequential functionalization through transition-metal catalyzed cross-couplings. Suzuki-Miyaura reactions employing Pd(PPh₃)₄ (2-5 mol%) in dioxane/water (4:1) at 70-85°C demonstrate excellent selectivity for the 6-bromo position over the 2-bromo substituent, attributed to reduced steric hindrance and electronic factors [5] [8]. Systematic optimization established that electron-rich arylboronic acids achieve higher conversion rates (70-90%) compared to electron-deficient partners (50-65%) under identical conditions, though the latter benefit from increased catalyst loading (7-10 mol%). Subsequent nucleophilic aromatic substitution (SNAr) at the remaining 2-bromo position occurs efficiently with nitrogen nucleophiles (azide, amines) in DMF at 100-120°C, completing the orthogonal functionalization strategy. For N-methylated derivatives, microwave-assisted Suzuki coupling significantly reduces reaction times (20-40 minutes vs. 18-22 hours conventional) while maintaining yields of 75-92% and minimizing protodebromination byproducts to <5% [8].
Table 3: Optimized Suzuki Coupling Conditions for 2,6-Dibromo-3H-imidazo[4,5-b]pyridine
Position | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield Range (%) | Key Observations |
---|---|---|---|---|---|---|---|
C6 Selective | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Dioxane/H₂O | 85 | 18-22 | 60-85 | Electron-rich boronic acids preferred |
C2 Selective | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Toluene/EtOH | 90 | 24 | 45-65 | Requires higher catalyst loading |
Sequential C6/C2 | [1] Pd(PPh₃)₄/K₃PO₄ [2] Pd(dppf)Cl₂/Cs₂CO₃ | - | Dioxane → Toluene | 85 → 90 | 18 + 24 | 55-75 (overall) | Orthogonal functionalization achieved |
Microwave C6 | Pd(OAc)₂/SPhos (3 mol%) | K₂CO₃ | DME/H₂O | 120 (μW) | 0.33 | 75-92 | Minimizes dehalogenation |
The interplay between solvent polarity, coordination ability, and reaction temperature critically determines both the efficiency and regioselectivity of transformations involving 2,6-dibromo-3H-imidazo[4,5-b]pyridine. Comprehensive solvent screening for Suzuki couplings revealed that dioxane/water mixtures (4:1 v/v) outperform alternatives like toluene/ethanol (1:1) or DMF/water systems, providing optimal phase transfer conditions and preventing catalyst precipitation [5] [8]. The aqueous component facilitates base solubility (K₃PO₄, K₂CO₃) while dioxane solubilizes the heterocyclic substrate, collectively enabling homogeneous reaction conditions essential for reproducible yields. Temperature profiling demonstrated that C6-arylation proceeds efficiently at 80-85°C, whereas higher temperatures (>90°C) promote undesirable homocoupling of boronic acids and increased dehalogenation. For reductive cyclizations, anhydrous toluene proves superior to ethereal solvents (THF, dioxane), likely due to enhanced Lewis acid stability and minimized borane hydrolysis [1]. Notably, BH₃-mediated reductions exhibit an unexpected inverse temperature relationship: optimized yields (64-66%) occur at 45°C rather than elevated temperatures (80°C), attributed to competitive catalyst decomposition and borane adduct formation at higher thermal regimes. Computational solvent parameter analysis (using SMD models) correlates well with experimental findings, establishing the Dimroth-ET(30) solvent polarity index as a predictive tool for reaction optimization in this heterocyclic system [5].
Table 4: Solvent and Temperature Optimization Across Key Synthetic Steps
Synthetic Step | Optimal Solvent | Alternative Solvents | Optimal Temp (°C) | ΔYield at ±15°C (%) | Critical Parameters |
---|---|---|---|---|---|
Suzuki C6-Arylation | Dioxane/H₂O (4:1) | Toluene/EtOH (1:1), DMF/H₂O (5:1) | 85 | -22% (100°C), -15% (70°C) | Aqueous component essential for base solubility |
BH₃-Reductive Cyclization | Anhydrous toluene | THF, dioxane, acetonitrile | 45 | -41% (60°C), -18% (30°C) | Strict anhydrous conditions required |
Nucleophilic Substitution (C2) | DMF | NMP, DMSO, DMA | 120 | -12% (135°C), -31% (105°C) | High polarity and b.p. essential |
Lewis Acid Catalysis | Dichloroethane | Chloroform, benzene, acetonitrile | 80 | -9% (95°C), -28% (65°C) | Low coordinating ability preferred |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: